Benzyl Phenyl Carbonate: A Comprehensive Technical Guide
Benzyl Phenyl Carbonate: A Comprehensive Technical Guide
CAS Number: 28170-07-2
This technical guide provides an in-depth overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, spectral characteristics, and key applications, with a focus on its role as a protecting group.
Physicochemical Properties
Benzyl phenyl carbonate is a colorless to light yellow liquid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 28170-07-2 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 120-130 °C at 0.5 mmHg[1] |
| Density | 1.156 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.5490[1] |
| Flash Point | >110 °C (>230 °F)[3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1] |
Synthesis of Benzyl Phenyl Carbonate
The most common laboratory synthesis of benzyl phenyl carbonate involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol
The following is a general procedure for the synthesis of benzyl phenyl carbonate:
Materials:
-
Benzyl alcohol
-
Phenyl chloroformate
-
Pyridine
-
Dichloromethane
-
Water
-
Dilute Sulfuric Acid (2M)
-
Brine
-
Sodium Sulfate
Procedure:
-
To a 1-liter flask equipped with a condenser and an addition funnel, add benzyl alcohol (78.3 g, 500 mmol), dichloromethane (90 ml), and pyridine (50 ml).[4]
-
With stirring, add phenyl chloroformate (54.1 g, 500 mmol) dropwise to the mixture.[4]
-
Continue stirring the reaction mixture for 1 hour.[4]
-
After 1 hour, add water (125 ml) to the flask.[4]
-
Separate the organic and aqueous phases.[4]
-
Wash the organic phase twice with dilute sulfuric acid (2 M, 125 ml each). The addition of brine may be necessary in the final wash to achieve good separation.[4]
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.[4]
-
The crude product can be purified by vacuum distillation to yield a colorless liquid.[4]
Spectroscopic Characterization
A detailed analysis of the molecular structure and vibrational spectra of benzyl phenyl carbonate has been conducted using experimental and theoretical methods.[5] This includes FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectroscopy.[5]
-
¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra confirm the presence of both the benzyl and phenyl protons and carbons.[5]
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra were recorded in the regions of 400-4000 cm⁻¹ and 50-3500 cm⁻¹, respectively.[5]
Reactivity and Applications in Organic Synthesis
Benzyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the preparation of other esters and carbonates.[6]
The reactivity of benzyl phenyl carbonate is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This can lead to the displacement of either the benzyloxy or phenoxy group. Due to the greater stability of the phenoxide ion, the phenoxy group is the more common leaving group.
Role as a Protecting Group
The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate or related reagents like benzyl phenyl carbonate, is a widely used amine protecting group in peptide synthesis and other areas of organic chemistry. It offers stability under a range of reaction conditions and can be selectively removed.
Safety and Handling
Benzyl phenyl carbonate is classified as a substance that may cause an allergic skin reaction and serious eye damage.[3][7]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[8] Wear suitable protective clothing, including gloves and eye/face protection.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect from moisture and store under an inert gas.[1][8]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[8] Seek medical attention if irritation or a rash occurs.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth and seek medical advice.[8]
-
-
Disposal: Dispose of contents and container in accordance with local and national regulations.[8] Entrust disposal to a licensed waste disposal company.[8]
References
- 1. BENZYL PHENYL CARBONATE 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. Benzyl phenyl carbonate 97 28170-07-2 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Structural, vibrational, electronic and NMR spectral analysis of benzyl phenyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzyl phenyl carbonate | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
